![molecular formula C35H36I2N4O B12372869 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide is a complex organic compound that features a combination of indole and morpholine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodo Group: The iodo group is introduced via an electrophilic substitution reaction, often using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the Pyridoindole Structure: The pyridoindole structure is synthesized through a series of condensation reactions involving the indole derivative and a pyridine derivative.
Coupling with Morpholine: The final step involves the coupling of the pyridoindole structure with morpholine through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridoindole moieties.
Reduction: Reduction reactions can occur at the ethenyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the iodo and morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridoindole moieties.
Reduction: Reduced derivatives with ethyl groups replacing ethenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the iodo or morpholine groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its complex structure and reactivity.
Material Science: It can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biology
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its unique optical properties.
Enzyme Inhibition: It can act as an inhibitor for various enzymes, making it useful in biochemical research.
Medicine
Anticancer Agents: The compound has potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Antiviral Agents: It can be used in the development of antiviral drugs due to its ability to inhibit viral replication.
Industry
Dye Manufacturing: The compound can be used in the production of dyes and pigments due to its vibrant color and stability.
Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds due to its complex structure and reactivity.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
DNA Interaction: It can intercalate into DNA, disrupting the replication process and inhibiting cell proliferation.
Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways.
Fluorescence: The compound exhibits strong fluorescence, making it useful as a probe in biological imaging.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-[3-[(E)-2-(7-bromo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;bromide
- 4-[2-[3-[(E)-2-(7-chloro-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;chloride
Uniqueness
- Iodo Group : The presence of the iodo group in 4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide enhances its reactivity and potential applications in medicinal chemistry.
- Fluorescence : The compound’s strong fluorescence makes it particularly useful in biological imaging compared to its bromo and chloro analogs.
Propiedades
Fórmula molecular |
C35H36I2N4O |
|---|---|
Peso molecular |
782.5 g/mol |
Nombre IUPAC |
4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide |
InChI |
InChI=1S/C35H36IN4O.HI/c1-23-34-29(28-7-5-6-8-30(28)40(34)16-15-39-17-19-41-20-18-39)22-26(37-23)11-14-32-35(2,3)33-27-12-10-25(36)21-24(27)9-13-31(33)38(32)4;/h5-14,21-22H,15-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
JKSQTJNIRGPJFY-UHFFFAOYSA-M |
SMILES isomérico |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)/C=C/C5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
SMILES canónico |
CC1=NC(=CC2=C1N(C3=CC=CC=C32)CCN4CCOCC4)C=CC5=[N+](C6=C(C5(C)C)C7=C(C=C6)C=C(C=C7)I)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)
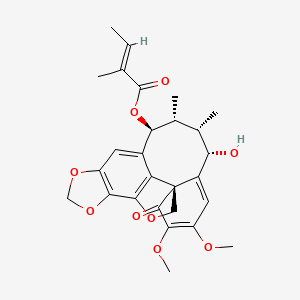
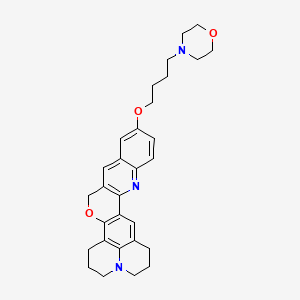
![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
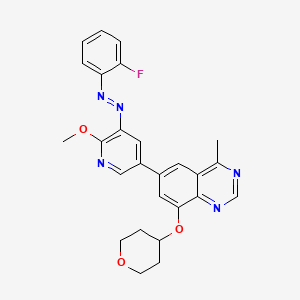



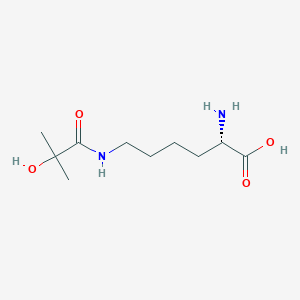
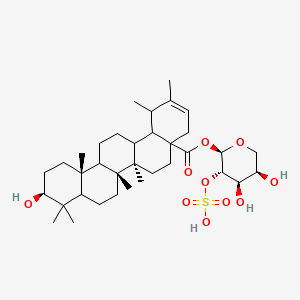
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)

